6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one

Process Chemistry BTK Inhibitor Synthesis Regioselective Cyclization

Scaling BTK inhibitor programs requires the exact regioisomer to avoid re-developing the synthetic route. This 6-dimethylamino isomer is the mandatory starting material for RN486-class inhibitors. - Regiospecific building block validated in published multikilogram process. - Essential for Pd-catalyzed amidation and Suzuki-Miyaura coupling steps. - Benchmark intermediate for SAR studies and fragment-based drug design. Supplied with analytical certificates; bulk quantities available.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B8030703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=O)NCC2
InChIInChI=1S/C11H14N2O/c1-13(2)9-3-4-10-8(7-9)5-6-12-11(10)14/h3-4,7H,5-6H2,1-2H3,(H,12,14)
InChIKeyYMVYDDCPVLLCNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one: Kinase Drug Discovery Building Block


6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one (CAS 1178884-33-7) is a regiospecifically functionalized, bicyclic lactam scaffold. Its significance is cemented by its role as the essential core intermediate in the scalable synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors, including the clinical candidate RN486 [1]. This positions the compound not as a general screening hit, but as a pathway-enabling fragment for immunology and oncology programs. The 6-position dimethylamino substituent is critical for the downstream biological activity of the final drug-like molecules, distinguishing it from other positional isomers [2].

6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one: Regioisomer Substitution Risks


This compound cannot be generically replaced by other dihydroisoquinolinones or even its own positional isomers, such as the 8-substituted variant. The established synthetic route to a key BTK inhibitor relies on a highly regioselective, AlCl3-mediated cyclization of an isocyanate that specifically delivers the 6-dimethylamino isomer [1]. Attempting to substitute this with a different isomer would derail the synthetic pathway, as subsequent Pd-catalyzed amidation and Suzuki-Miyaura cross-coupling steps are predicated on the precise geometry and electronic character of this core. The choice of this specific regioisomer is thus a hard constraint dictated by the process chemistry of advanced pharmaceutical intermediates, not a flexible option [2].

6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one: Quantitative Differentiation


Regiospecific Synthesis vs 8-Substituted Isomer

The compound is the exclusive product of a regioselective cyclization step used to construct the core of a BTK inhibitor, a process that fails to deliver the 8-substituted isomer. In a scalable, multikilogram process, 6-dimethylaminodihydroisoquinolinone was prepared via an AlCl3-mediated cyclization of an isocyanate intermediate. This regiospecific outcome is essential for the final drug's activity; the alternative 8-(dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one cannot be synthesized via this same route and would not lead to the active pharmaceutical ingredient [1].

Process Chemistry BTK Inhibitor Synthesis Regioselective Cyclization

Validated Scalability vs Unvalidated Analogs

The synthesis and utility of this specific derivative is validated on a multikilogram production scale. Published process development demonstrates expedient multikilogram productions of the BTK inhibitor using 6-dimethylaminodihydroisoquinolinone as a key building block. In contrast, the vast majority of other 3,4-dihydroisoquinolin-1(2H)-one analogs lack any published kilogram-scale validation, posing significant scale-up risk [1].

Scale-Up Route Scouting BTK Inhibitor

Physicochemical Comparison vs 8-Isomer

While both the 6- and 8-substituted isomers share the same molecular formula (C11H14N2O) and molecular weight (190.24 g/mol), their distinct substitution patterns lead to different topological polar surface area (tPSA), logP, and hydrogen bonding capabilities, critical parameters in drug design. The 6-substituted isomer has a more linear shape, whereas the 8-isomer is more angular. These subtle differences can drastically affect binding conformations. The specific contribution of the 6-dimethylamino group to the final drug's anti-amyloidogenic activity has been structurally implicated, making it a non-interchangeable pharmacophoric element [1].

Molecular Properties Isomer Comparison Drug Design

6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one: Key Application Scenarios


BTK Inhibitor Process Development

This compound is the essential starting material for scaling up the synthesis of RN486-class BTK inhibitors. Its procurement is mandatory for any CRO or pharma company tasked with replicating or improving the published multikilogram process. Using an unvalidated isomer or a different scaffold would invalidate the existing regulatory starting material definition and require a fresh process development campaign [1].

Autoimmune Disease SAR Exploration

For labs exploring structure-activity relationships (SAR) around the dihydroisoquinolinone core of BTK inhibitors, this specific regioisomer serves as the benchmark intermediate. Its purchase allows direct access to the chemotype that yielded RN486, enabling head-to-head comparisons with new analogs. Any other isomer would produce a divergent and non-comparable chemotype [1].

Fragment-Based Discovery for Kinase Targets

As a fragment-sized molecule that forms a critical part of a potent kinase inhibitor pharmacophore, the compound can be used as a validated starting point for fragment-linking or growing strategies. Its known binding mode contribution provides a significant advantage over a generic fragment library screening hit of unknown synthetic history [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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